N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Description
N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a small-molecule benzamide derivative featuring a thiazole ring substituted with a 2,5-dichlorophenyl group at the 4-position and a 2,6-difluorobenzamide moiety at the 2-position.
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F2N2OS/c17-8-4-5-10(18)9(6-8)13-7-24-16(21-13)22-15(23)14-11(19)2-1-3-12(14)20/h1-7H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUBZRQVZAQVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a halogenated ketone or aldehyde.
Substitution with Dichlorophenyl Group: The thiazole ring is then substituted with a dichlorophenyl group using a halogenation reaction, typically involving reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of Difluorobenzamide Group: The final step involves the coupling of the substituted thiazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is primarily investigated for its potential as a therapeutic agent. Compounds with thiazole structures are known for their diverse biological activities, including:
- Antimicrobial Activity : Research indicates that similar thiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains by interfering with their metabolic pathways.
- Anticancer Properties : The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways.
Biological Research
The compound has been utilized in biological research to understand its interaction with various biological targets:
- Enzyme Inhibition Studies : Investigations into its binding affinity to enzymes have demonstrated its potential to act as an inhibitor. For instance, it may inhibit cyclooxygenase enzymes involved in inflammatory processes .
- Cellular Mechanism Studies : Research has focused on how this compound affects cellular processes such as apoptosis and cell cycle regulation in cancer cells. These studies help elucidate the compound's role in cancer therapy.
Antifungal Activity Study
A notable study published in 2021 evaluated the antifungal properties of thiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicated potent antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.03 to 0.5 μg/mL . This study highlights the compound's potential as an antifungal agent with minimal cytotoxicity toward human cells.
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown favorable absorption and distribution characteristics for compounds similar to this compound. For example, related compounds exhibited a half-life of approximately 80 minutes in human liver microsomes, suggesting good metabolic stability .
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Disruption of Cell Membranes: Interacting with and disrupting the integrity of cell membranes, leading to cell death.
Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : The position of chlorine atoms on the phenyl ring significantly impacts synthetic efficiency. For example, 3,4-dichlorophenyl substitution (Analog 1) resulted in a low yield (22%) due to steric hindrance during coupling , whereas 2,5-dichloro substitution (target compound) may offer better reactivity.
- Halogen vs.
- Fluorine vs. Chlorine : Fluorinated analogs (e.g., Analog 3) exhibit lower molecular weights and enhanced metabolic stability compared to chlorinated derivatives, making them favorable for drug development .
Functional and Spectral Comparisons
Spectroscopic Properties
- IR Spectroscopy : Thiazole-containing benzamides typically show C=O stretching bands near 1660–1680 cm⁻¹ and C=S vibrations (if present) at ~1240–1255 cm⁻¹ . The absence of S–H stretching (~2500–2600 cm⁻¹) in thiazole-thione tautomers confirms the dominance of the thione form .
- NMR : Aromatic protons in 2,6-difluorobenzamide appear as distinct doublets in the 7.0–8.5 ppm range, while thiazole protons resonate near 7.5–8.0 ppm .
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will delve into its biological activity, including structure-activity relationships (SAR), mechanisms of action, and notable case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14Cl2N2O2S. The compound features a thiazole ring and a difluorobenzamide moiety, which contribute to its biological activities. The presence of chlorine and fluorine atoms enhances its pharmacological properties by increasing lipophilicity and altering electron density.
| Property | Value |
|---|---|
| Molecular Formula | C16H14Cl2N2O2S |
| Molecular Weight | 367.26 g/mol |
| IUPAC Name | This compound |
| SMILES | Clc1ccc(Cl)c(c1)c4csc(NC(=O)Cc3ccc2ccccc2c3)n4 |
Antimicrobial Activity
Compounds with thiazole rings have been extensively studied for their antimicrobial properties. Research indicates that this compound may exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar effects due to structural similarities .
Anticancer Properties
The anticancer potential of thiazole derivatives is well-documented. This compound may interact with key cellular pathways involved in cancer progression. For example, compounds containing the difluorobenzamide motif have been shown to inhibit specific kinases associated with tumor growth. This suggests that this compound could serve as a lead compound for developing new anticancer therapies .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Cellular Pathway Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis. This is particularly relevant in cancer therapy where targeting specific pathways can enhance therapeutic efficacy .
Study on Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of thiazole derivatives, researchers found that compounds with structural similarities to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiazole ring in enhancing antibacterial activity through increased membrane permeability.
Investigation into Anticancer Activity
Another significant study evaluated the anticancer properties of various benzamide derivatives. The findings indicated that compounds with a similar structure to this compound showed promising results in inhibiting tumor cell proliferation in vitro and in vivo. These compounds were noted for their ability to induce apoptosis in cancer cells by activating caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
